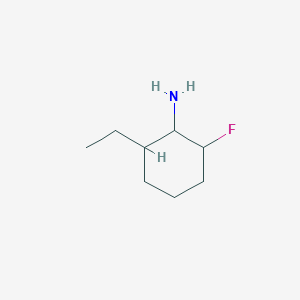

2-Ethyl-6-fluorocyclohexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16FN |

|---|---|

Molecular Weight |

145.22 g/mol |

IUPAC Name |

2-ethyl-6-fluorocyclohexan-1-amine |

InChI |

InChI=1S/C8H16FN/c1-2-6-4-3-5-7(9)8(6)10/h6-8H,2-5,10H2,1H3 |

InChI Key |

BLMWWJZJLXNFGT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(C1N)F |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Mechanistic Pathways in the Synthesis of 2 Ethyl 6 Fluorocyclohexan 1 Amine

Detailed Analysis of Nucleophilic Substitution Mechanisms at Fluorine-Bearing Centers

The formation of the carbon-nitrogen bond in 2-Ethyl-6-fluorocyclohexan-1-amine frequently occurs through nucleophilic substitution at the carbon atom attached to the fluorine. The precise mechanism is highly dependent on the reaction conditions and the nature of the reactants.

Investigation of SN1-type Processes in Fluoroamination

Direct displacement of a fluoride (B91410) ion via a unimolecular nucleophilic substitution (SN1) mechanism is generally challenging due to fluoride being a poor leaving group. However, under specific circumstances, reaction pathways with SN1 characteristics can be influential. The use of potent Lewis acids, for instance, can facilitate the departure of the fluoride ion, leading to the formation of a carbocation intermediate. This positively charged species is then susceptible to attack by an amine.

The stability of the resulting carbocation is a critical factor. In the case of a 2-ethyl-6-fluorocyclohexane precursor, the electron-withdrawing nature of the fluorine atom can destabilize a carbocation at the adjacent carbon, making a pure SN1 pathway less probable. The presence of any rearranged byproducts in the reaction mixture would serve as evidence for the involvement of a carbocation intermediate, a hallmark of SN1 reactions.

Characterization of Aziridinium (B1262131) Ion Intermediates and their Reactivity

A more likely mechanistic route for the amination of vicinal fluoro-alcohols or similar precursors on a cyclohexane (B81311) ring involves the formation of a transient aziridinium ion. This three-membered ring containing a positively charged nitrogen atom is a highly reactive intermediate. Its formation often proceeds through an intramolecular SN2 reaction, where the nitrogen of an amino group attacks the carbon bearing the fluorine, displacing the fluoride ion.

Once formed, the strained aziridinium ring is readily opened by a nucleophile. The regioselectivity of this ring-opening step is dictated by both steric and electronic factors, and it is a crucial determinant of the final product's stereochemistry. Typically, the nucleophile attacks the less sterically hindered carbon of the aziridinium ion, proceeding with an inversion of stereochemistry at the point of attack.

Stereochemical Control Mechanisms in Asymmetric Transformations

Achieving a high degree of stereochemical purity is a significant challenge in the synthesis of this compound. This necessitates a thorough understanding of the factors governing the three-dimensional arrangement of the atoms.

Rationalization of Diastereoselectivity and Enantioselectivity

The relative spatial orientation of the ethyl, fluoro, and amine substituents on the cyclohexane ring is a result of the diastereoselectivity of the key chemical reactions. For example, during the reduction of a 2-ethyl-6-fluorocyclohexanone intermediate, the incoming hydride reagent will preferentially approach the carbonyl group from the less sterically hindered face. The bulky ethyl group and the fluorine atom will adopt positions that minimize steric strain, thereby directing the approach of the nucleophile and favoring the formation of one diastereomer over the other.

Enantioselectivity, the preference for the formation of one of two mirror-image enantiomers, is typically achieved using chiral catalysts or auxiliaries. In a catalytic asymmetric process, a chiral catalyst creates a specific three-dimensional environment that favors the reaction pathway leading to the desired enantiomer. The effectiveness of this process is quantified by the enantiomeric excess (ee).

Computational and Experimental Probing of Catalytic Transition States

The precise mechanisms by which chiral catalysts exert control over stereoselectivity are often investigated through a synergistic combination of computational modeling and experimental work. Techniques such as Density Functional Theory (DFT) allow for the detailed computational analysis of the transition states of stereodetermining steps. These models can elucidate the subtle non-covalent interactions between the catalyst and the substrate that are responsible for the observed selectivity.

Experimental studies, including kinetic analyses and the systematic variation of catalyst structure, provide essential data for validating and refining these computational models. Isotope labeling experiments can also offer valuable insights into the mechanistic details of the catalytic cycle.

Mechanisms of Hydride Reduction in Fluorinated Cyclohexanone Derivatives

The reduction of a 2-ethyl-6-fluorocyclohexanone to the corresponding cyclohexanol (B46403) is a common and critical step in the synthesis of this compound. The mechanism of this transformation is influenced by the choice of hydride reagent and the stereoelectronic properties of the ketone.

Hydride reagents, such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), function by delivering a hydride ion to the carbonyl carbon. The stereochemical outcome of this addition is governed by the trajectory of the incoming hydride, which is in turn influenced by the steric environment around the carbonyl group. According to established models of stereochemistry, the nucleophile will approach the carbonyl at a specific angle, and the preferred direction of attack will be the one that minimizes steric clashes with the existing substituents on the ring.

The presence of the electronegative fluorine atom can also exert an electronic influence on the reactivity of the carbonyl group. The choice of reducing agent is also a key factor; bulkier hydride reagents, such as L-Selectride, can exhibit higher diastereoselectivity due to their increased steric demands.

Radical Reaction Pathways in Fluorocyclohexylamine Synthesis

The synthesis of this compound through radical reaction pathways represents a modern approach to the construction of fluorinated organic molecules. These methods offer alternative strategies to traditional ionic or transition-metal-catalyzed reactions, often providing unique selectivity and functional group tolerance. The core principle involves the generation of a radical intermediate, which then participates in C-F or C-N bond formation.

A plausible radical-based approach to this compound would likely involve the late-stage fluorination of a pre-functionalized cyclohexane derivative. For instance, a common strategy in radical chemistry is the direct fluorination of C-H bonds. wikipedia.org This process typically involves the generation of a carbon-centered radical at a specific position on the cyclohexane ring, followed by its trapping with a fluorine atom source.

The initiation of such a radical process can be achieved through various means, including the use of radical initiators, photoredox catalysis, or metal-mediated pathways. wikipedia.org In the context of synthesizing this compound, a hypothetical pathway could commence with a protected form of 2-ethylcyclohexan-1-amine. The protecting group on the amine is crucial to prevent side reactions.

Initiation: The reaction would be initiated by a radical initiator, which upon decomposition, generates a reactive radical species. This initiator radical then abstracts a hydrogen atom from the cyclohexane ring. The regioselectivity of this hydrogen abstraction is a critical factor. In the case of a 2-ethylcyclohexylamine derivative, the C-H bonds at the 6-position are secondary and adjacent to a bulky ethyl group and a protected amino group, which will influence the approach of the radical initiator.

Propagation:

Hydrogen Abstraction: A radical initiator (e.g., from the decomposition of a peroxide) abstracts a hydrogen atom from the C-6 position of the protected 2-ethylcyclohexylamine, forming a cyclohexyl radical.

Radical Fluorination: The resulting carbon-centered radical reacts with a fluorine source. Modern radical fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), are often employed as they are easier to handle than elemental fluorine. wikipedia.org The N-F bond in such reagents can undergo homolytic cleavage to provide the fluorine atom.

Termination: The radical chain reaction is terminated by the combination of any two radical species in the reaction mixture.

An alternative radical pathway could involve the amination of a fluorinated cyclohexane precursor. For instance, a radical C-H amination could be envisioned on a 1-ethyl-3-fluorocyclohexane substrate. However, controlling the regioselectivity of the amination to the C-1 position would be a significant challenge.

The following table provides representative data for radical C-H fluorination on substituted cyclohexanes, which can be considered analogous to the proposed synthesis of this compound.

| Substrate (Analogous) | Fluorinating Agent | Initiator/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference (Illustrative) |

| N-Acetyl-cyclohexylamine | Selectfluor® | Ag(I) | Acetonitrile | 80 | 65 | beilstein-journals.org |

| Methylcyclohexane | NFSI | Mn(OAc)₃ | Dichloromethane | 40 | 50 | wikipedia.org |

| Ethylcyclohexane | FITS-2 | BEt₃ | Hexane | 25 | 45 | wikipedia.org |

This table is for illustrative purposes and shows typical conditions for radical fluorination of substrates similar to the precursors of this compound.

The development of radical methods for the synthesis of complex molecules like this compound is an active area of research. The ability to perform late-stage C-H functionalization under radical conditions offers a powerful tool for the rapid generation of novel fluorinated compounds. Further research would be required to optimize the reaction conditions and fully elucidate the mechanistic details for this specific target molecule.

Advanced Conformational Analysis and Stereochemical Elucidation of 2 Ethyl 6 Fluorocyclohexan 1 Amine

Preferred Chair Conformations and Conformational Equilibrium

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. For a substituted cyclohexane like 2-Ethyl-6-fluorocyclohexan-1-amine, the two chair conformations, interconvertible through a process known as ring flipping, are not energetically equivalent. The stability of each conformer is primarily determined by the steric strain arising from the spatial arrangement of its substituents.

Determination of Axial and Equatorial Preferences for Ethyl and Fluoro Substituents

The preference for a substituent to occupy an equatorial position over an axial one is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org Larger A-values signify a greater preference for the equatorial position to alleviate steric hindrance. masterorganicchemistry.com

For the substituents in this compound, the A-values provide a clear indication of their steric bulk and preferred orientation:

| Substituent | A-value (kcal/mol) |

| -F (Fluoro) | 0.24 ubc.ca |

| -NH₂ (Amino) | 1.2 - 1.8 ubc.ca |

| -CH₂CH₃ (Ethyl) | 1.75 - 2.0 masterorganicchemistry.comubc.ca |

The ethyl group, with the largest A-value, exhibits the strongest preference for the equatorial position. The free rotation around the C-C single bond allows the ethyl group to orient its methyl moiety away from the cyclohexane ring, minimizing steric interactions. libretexts.org The amino group also has a significant preference for the equatorial position. The fluorine atom, being the second smallest atom after hydrogen, has a considerably smaller A-value, indicating a weaker preference for the equatorial position compared to the ethyl and amino groups. st-andrews.ac.uk

Considering the relative positions of the substituents (1,2,3-substitution pattern), the most stable chair conformation will seek to place the largest groups in equatorial positions to minimize destabilizing steric interactions.

Evaluation of 1,3-Diaxial Interactions and their Energetic Contributions

A primary source of steric strain in the chair conformation arises from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the third carbon atom. lumenlearning.comquimicaorganica.org These interactions are essentially gauche steric strain. pressbooks.pub

When a substituent is in an axial position, it experiences steric crowding from the two axial hydrogens located on the same face of the ring. libretexts.org The larger the substituent, the more significant the steric repulsion and the higher the associated energy penalty. pressbooks.pub For instance, an axial methyl group experiences approximately 7.6 kJ/mol of destabilization due to 1,3-diaxial interactions. pressbooks.pub

Stereoelectronic Effects on Cyclohexane Ring Conformation

Beyond simple steric bulk, stereoelectronic effects, which involve the interaction of electron orbitals, can also play a crucial role in determining the conformational preferences and geometry of the cyclohexane ring.

The Alicyclic Gauche Effect in Fluorinated Cyclohexyl Systems

The gauche effect is an exception to the general rule that anti-conformations are more stable than gauche conformations. It is particularly relevant for molecules containing electronegative substituents like fluorine. In 1,2-difluoroethane, for example, the gauche conformation is more stable than the anti-conformation. wikipedia.org This stabilization is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital. wikipedia.orgrsc.org This overlap is maximized in a gauche arrangement. wikipedia.org

In this compound, a gauche relationship exists between the fluorine and the amino group in certain stereoisomers. This interaction could potentially stabilize conformers that might otherwise be considered less favorable based on sterics alone. The fluorine gauche effect is known to influence the conformational preferences in fluorinated cyclic systems. st-andrews.ac.ukacs.org

Influence of Fluorine on Ring Puckering and Distortion

The conformation of a cyclohexane ring is not always a perfect chair. The presence of substituents can cause slight distortions in the ring, a phenomenon known as ring puckering. nih.govacs.org Fluorine, due to its high electronegativity, can influence the electronic environment of the C-C bonds in the ring, potentially leading to subtle changes in bond lengths and angles, and consequently, the degree of ring puckering. core.ac.ukchemrxiv.org

The analysis of ring puckering often involves Cremer-Pople parameters, which provide a quantitative description of the ring's shape. nih.govacs.org While specific data for this compound is not available, studies on other fluorinated cyclohexanes suggest that the fluorine atom can impact the ring's geometry. chemrxiv.org

Analysis of Dipole-Dipole Repulsions and Stabilizing Electrostatic Interactions

The C-F and C-N bonds in this compound are polar, creating local dipoles within the molecule. The spatial arrangement of these dipoles in different conformations can lead to either repulsive or attractive electrostatic interactions.

Dynamic Conformational Processes, including Ring Inversion Barriers

The cyclohexane ring is not static but undergoes a dynamic process known as a chair-chair interconversion or ring flip. In this process, axial substituents become equatorial, and equatorial substituents become axial. wikipedia.org For an unsubstituted cyclohexane ring, the two chair conformers are energetically identical. libretexts.org However, in a substituted cyclohexane like this compound, the two chair conformers will have different energies due to the varying steric and electronic interactions of the substituents in axial and equatorial positions.

The rate of this ring inversion is determined by the energy barrier between the two chair forms, which proceeds through higher-energy transition states like the half-chair and boat conformations. wikipedia.org For cyclohexane itself, this barrier is approximately 10-11 kcal/mol, allowing for rapid interconversion at room temperature, with about 100,000 flips per second. wikipedia.orglibretexts.org

In this compound, the presence of three different substituents significantly complicates the energetic landscape of the ring inversion. The relative stability of the two chair conformers for a given stereoisomer will be determined by the sum of the conformational preferences of each substituent. Generally, bulkier groups prefer the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.orgyoutube.com The A-value of a substituent is a quantitative measure of this preference, representing the free energy difference between the equatorial and axial conformers.

The interplay of these preferences will dictate the position of the conformational equilibrium for each diastereomer of this compound. The energy barrier to ring inversion will also be influenced by the nature of the substituents. Highly fluorinated cyclohexanes, for instance, have been shown to have slightly different ring inversion barriers compared to their non-fluorinated counterparts. acs.org

Table 1: Representative Energy Barriers for Ring Inversion of Substituted Cyclohexanes

| Compound | Energy Barrier (kcal/mol) |

| Cyclohexane | ~10-11 |

| Methylcyclohexane | ~10 |

| 1,1-Difluorocyclohexane | ~10 |

Note: Data is based on general values for substituted cyclohexanes and serves as an illustrative comparison.

Experimental and Theoretical Approaches for Conformational Assignment

The determination of the preferred conformation and the dynamics of ring inversion in molecules like this compound relies on a combination of experimental techniques and theoretical calculations.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying the rates of conformational exchange processes that occur on the NMR timescale. nih.gov At room temperature, the ring inversion of most cyclohexanes is fast, leading to time-averaged NMR spectra where the signals for axial and equatorial protons are coalesced into a single peak. docbrown.info

As the temperature is lowered, the rate of ring inversion slows down. At a certain temperature, known as the coalescence temperature, the single peak broadens and then, at even lower temperatures, separates into distinct signals for the axial and equatorial protons of the individual conformers. wikipedia.org By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the activation energy for the ring inversion process. acs.org

For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be particularly informative. The coupling constants between protons can also provide information about their dihedral angles and thus their axial or equatorial orientation. For instance, a large coupling constant between two vicinal protons (around 10-13 Hz) is indicative of a trans-diaxial relationship.

Gas Electron Diffraction (GED) is an experimental technique used to determine the three-dimensional structure of molecules in the gas phase. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is recorded. aps.org This pattern contains information about the bond lengths, bond angles, and torsional angles within the molecule.

By analyzing the diffraction data, a radial distribution curve can be generated, which shows the probability of finding two atoms at a certain distance from each other. wikipedia.org This information can be used to build a detailed model of the molecular geometry. For a molecule like this compound, GED could provide precise measurements of the bond lengths and angles of the most stable conformer in the gas phase, free from intermolecular interactions that are present in the solid or liquid state. wikipedia.org This technique has been successfully applied to determine the structure of various cyclohexane derivatives. masterorganicchemistry.com

X-ray crystallography is a technique that provides the precise three-dimensional structure of a molecule in the solid state. iucr.org By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the positions of the individual atoms can be determined with high accuracy.

For this compound, obtaining a suitable crystal of a specific stereoisomer would allow for the unambiguous determination of its solid-state conformation. This would reveal which substituents occupy axial and equatorial positions and provide precise data on bond lengths, bond angles, and torsion angles within the cyclohexane ring. uni-muenchen.de It is important to note that the conformation observed in the solid state may not necessarily be the most stable conformation in solution or in the gas phase, as crystal packing forces can influence the molecular geometry. acs.org However, X-ray crystallography provides an invaluable and definitive picture of the molecule's structure in the crystalline form. nih.gov

Table 2: Comparison of Techniques for Conformational Analysis

| Technique | Phase | Information Obtained | Advantages | Limitations |

| DNMR Spectroscopy | Solution | Ring inversion barriers, conformational populations, relative stabilities | Provides dynamic information, applicable to solutions | Provides time-averaged data at high temperatures, requires variable temperature capabilities |

| Gas Electron Diffraction (GED) | Gas | Bond lengths, bond angles, torsional angles of the most stable conformer | Provides structure of isolated molecules, high precision | Requires volatile and thermally stable compounds, provides an average structure if multiple conformers are present |

| X-ray Crystallography | Solid | Precise 3D structure, bond lengths, bond angles, intermolecular interactions | Unambiguous structure determination | Conformation may be influenced by crystal packing, requires a single crystal |

Computational Chemistry and Theoretical Modeling of 2 Ethyl 6 Fluorocyclohexan 1 Amine Systems

Quantum Chemical Calculations for Structural and Energetic Properties

Quantum chemical calculations offer a foundational understanding of the intrinsic properties of 2-Ethyl-6-fluorocyclohexan-1-amine. These methods are employed to determine the molecule's most stable three-dimensional structure, its vibrational characteristics, and to obtain highly accurate energy values that are crucial for assessing conformational stabilities.

Density Functional Theory (DFT) stands as a robust and widely-used computational method for the geometry optimization of molecular structures. For this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-31G*, are performed to locate the minimum energy structures on the potential energy surface. This process systematically adjusts the atomic coordinates to find the geometry with the lowest electronic energy, corresponding to the most stable arrangement of atoms.

Once the geometries are optimized, a vibrational analysis is performed by calculating the second derivatives of the energy with respect to the atomic positions. This analysis serves two primary purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and it provides the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, twisting) and can be used to simulate the infrared (IR) spectrum of the molecule.

Table 1: Selected Calculated Vibrational Frequencies for the Most Stable Conformer of this compound (DFT/B3LYP/6-31G)*

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) | 3410, 3325 | Asymmetric & Symmetric Amine Stretch |

| ν(C-H) | 2960 - 2850 | Ethyl & Ring C-H Stretch |

| δ(CH₂) | 1465 | Methylene Scissoring |

| ν(C-F) | 1080 | Carbon-Fluorine Stretch |

| ν(C-N) | 1045 | Carbon-Nitrogen Stretch |

| Ring Puckering | 250 | Cyclohexane (B81311) Ring Deformation |

Note: The data presented is illustrative of typical results from DFT calculations for similar molecules.

While DFT is efficient for geometry and frequency calculations, post-Hartree-Fock methods are often employed to obtain more accurate single-point electronic energies. Methods like Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) incorporate a more sophisticated treatment of electron correlation. komorowski.edu.placs.orgnih.govnih.gov These methods, particularly CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy, often approaching experimental precision when used with large basis sets. nih.govresearchgate.net

For this compound, single-point energy calculations using MP2 or CCSD(T) are performed on the DFT-optimized geometries. The resulting energies are crucial for reliably determining the relative stabilities of different conformational isomers, as even small energy differences can significantly impact their population distribution at equilibrium. rsc.org

Prediction and Analysis of Conformational Isomers and Rotamers

The flexibility of the cyclohexane ring and the rotation around single bonds allow this compound to exist in various conformations. The primary conformations arise from the chair form of the cyclohexane ring and the relative orientations (axial or equatorial) of the three substituents.

Due to the presence of three substituents on the cyclohexane ring, a number of diastereomeric chair conformations are possible. The primary consideration is the axial versus equatorial placement of the ethyl, fluoro, and amine groups. Computational analysis involves optimizing the geometry of each potential conformer and calculating its electronic energy and thermal corrections to obtain the Gibbs free energy (G). The relative free energies (ΔG) of these conformers determine their relative populations at a given temperature, as described by the Boltzmann distribution equation. libretexts.orgyoutube.com

Generally, bulky substituents like an ethyl group strongly prefer the equatorial position to minimize steric hindrance known as 1,3-diaxial interactions. libretexts.orglibretexts.org The preference for the smaller fluorine and amine groups is less pronounced and can be influenced by other electronic factors.

Table 2: Calculated Relative Free Energies and Boltzmann Population of Major Conformers at 298.15 K

| Conformer (Ethyl, Fluoro, Amine) | Relative Free Energy (ΔG, kcal/mol) | Population (%) |

| Equatorial, Equatorial, Equatorial | 0.00 | 75.1 |

| Equatorial, Axial, Equatorial | 0.95 | 15.5 |

| Equatorial, Equatorial, Axial | 1.20 | 8.9 |

| Axial, Equatorial, Equatorial | 4.50 | <0.1 |

Note: The data is hypothetical, illustrating the principle that conformers with bulky groups in equatorial positions are significantly more stable.

The conversion between different chair conformations, known as a ring flip, does not occur without passing through higher-energy intermediate states. nih.gov The computational modeling of this process involves mapping the potential energy surface along the ring inversion pathway. This is often achieved by performing a series of constrained geometry optimizations.

The energy profile for the chair-to-chair interconversion of this compound would reveal transition states, most notably the half-chair conformation, which represents the highest energy barrier. masterorganicchemistry.com The profile would also show intermediate, less stable conformers such as the twist-boat. masterorganicchemistry.com The activation energy for the ring flip is a key parameter that dictates the rate of interconversion between the major chair forms at a given temperature. For substituted cyclohexanes, this barrier is typically around 10-11 kcal/mol. masterorganicchemistry.com

Investigation of Intramolecular Interactions

The stability of a particular conformer is governed by a delicate balance of various non-covalent interactions within the molecule. wikipedia.orgopenstax.org In this compound, these include steric repulsions and potentially attractive forces like hydrogen bonds.

The most significant repulsive interactions are the 1,3-diaxial steric strains that occur when substituents larger than hydrogen occupy axial positions, clashing with other axial atoms. libretexts.org This is the primary reason for the strong preference of the ethyl group to be in an equatorial position.

Conversely, attractive interactions can also play a crucial role. Of particular interest in this molecule is the potential for an intramolecular hydrogen bond between the amine group (N-H) acting as a donor and the electronegative fluorine atom acting as an acceptor (N-H···F). This interaction would be most likely to occur in conformers where the geometry places these two groups in close proximity, for example, in a diequatorial arrangement on adjacent carbons. The presence of such a bond can stabilize a conformer beyond what would be expected from steric considerations alone. rsc.orgnih.gov Computational methods such as Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) analysis can be used to identify and characterize the strength of such weak interactions. nih.gov

A comprehensive search for scholarly articles and research data concerning the computational chemistry and theoretical modeling of this compound has yielded no specific studies on this molecule. There is no available research in scientific literature databases covering its Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM) analysis, or molecular dynamics simulations for conformational landscapes and solvent effects.

Therefore, it is not possible to provide an article with detailed research findings and data tables as requested, because the foundational scientific research on this specific compound does not appear to have been published.

Sophisticated Spectroscopic Characterization and Structural Analysis of 2 Ethyl 6 Fluorocyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the detailed structure of 2-Ethyl-6-fluorocyclohexan-1-amine in solution. The presence of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) allows for a multi-faceted NMR analysis. Given the potential for multiple diastereomers (e.g., cis and trans isomers with respect to the 1-amino and 6-fluoro substituents, as well as the orientation of the 2-ethyl group), NMR is crucial for assigning the relative stereochemistry.

The ¹H NMR spectrum of this compound is expected to be complex due to the number of non-equivalent protons and potential for signal overlap in the aliphatic region. Protons on the cyclohexane (B81311) ring would appear as complex multiplets due to geminal and vicinal couplings. The protons on the ethyl group would present as a more straightforward quartet and triplet. The chemical shifts would be influenced by the electronegativity of the fluorine and nitrogen atoms. For instance, the proton attached to the carbon bearing the amine group (H-1) and the proton on the carbon with the fluorine atom (H-6) would be expected to show downfield shifts compared to an unsubstituted cyclohexane.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbons directly bonded to the electronegative fluorine (C-6) and nitrogen (C-1) atoms would be significantly shifted downfield. The application of pulse sequences like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Diastereomer of this compound (Note: These are estimated values and can vary based on the specific diastereomer and solvent.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 (CH-NH₂) | ~2.8 - 3.2 | ~55 - 60 |

| C-2 (CH-Et) | ~1.5 - 1.9 | ~40 - 45 |

| C-3 (CH₂) | ~1.2 - 1.8 | ~25 - 30 |

| C-4 (CH₂) | ~1.1 - 1.7 | ~24 - 29 |

| C-5 (CH₂) | ~1.3 - 1.9 | ~30 - 35 |

| C-6 (CH-F) | ~4.5 - 5.0 (doublet of multiplets) | ~88 - 95 (doublet due to ¹JCF) |

| Ethyl-CH₂ | ~1.4 - 1.6 (quartet) | ~25 - 30 |

| Ethyl-CH₃ | ~0.9 - 1.1 (triplet) | ~10 - 15 |

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment. wikipedia.orghuji.ac.il For this compound, a single resonance would be expected in the ¹⁹F spectrum. The chemical shift of this signal is indicative of the fluorine's electronic environment. The signal would appear as a multiplet due to coupling with neighboring protons (H-6, H-5a, H-5e). The magnitude of the ¹H-¹⁹F coupling constants (J-HF) is dependent on the dihedral angle, which can provide conformational information.

Standard ¹³C NMR spectra of fluorinated compounds can be complex due to C-F coupling. The carbon attached to fluorine (C-6) will appear as a large doublet due to the one-bond coupling (¹JCF), and other carbons in proximity will also show smaller couplings (²JCF, ³JCF). By irradiating the ¹⁹F nucleus during the acquisition of the ¹³C spectrum (a technique known as fluorine-decoupled carbon spectroscopy or ¹³C{¹⁹F}), these couplings are removed. This results in a simplified spectrum where all carbon signals appear as singlets (or multiplets due to H-C coupling if proton decoupling is not applied simultaneously), which aids in the assignment of carbon signals that might otherwise be obscured by complex C-F coupling patterns.

To determine the relative stereochemistry of the substituents, ¹H–¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) is an invaluable tool. nih.govnih.gov This experiment detects through-space interactions between fluorine and proton nuclei. For example, if the fluorine atom and the proton of the amine group are on the same face of the cyclohexane ring (a cis relationship), a cross-peak between the ¹⁹F signal and the N-H or C-1 proton signal would be expected in the HOESY spectrum. Conversely, the absence of such a correlation would suggest a trans relationship. Correlations between the fluorine and protons on the ethyl group or other ring protons can further elucidate the preferred conformation of the molecule.

A suite of 2D NMR experiments is essential for the complete and unambiguous assignment of all ¹H and ¹³C signals. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the cyclohexane ring and the ethyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached, providing a clear map of one-bond C-H connections. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting fragments of the molecule, for example, by showing a correlation from the ethyl protons to C-1 and C-2, confirming the position of the ethyl group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Similar to HOESY but for ¹H-¹H through-space interactions, NOESY can confirm the stereochemical assignments. For instance, observing a NOE between the axial proton at C-1 and other axial protons at C-3 and C-5 would help to establish their relative orientations.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can confirm its elemental composition and aspects of its structure.

For this compound (C₈H₁₆FN), the molecular weight is 145.22 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be measured, confirming the elemental formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry for cyclic amines is often characterized by α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. jove.comwhitman.edu For this compound, several key fragmentation pathways are anticipated:

Loss of the ethyl group: Cleavage of the C1-C2 bond could lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a prominent fragment ion.

Ring-opening followed by fragmentation: α-Cleavage can occur at the C1-C6 bond, leading to a ring-opened radical cation that can undergo further fragmentation.

Loss of HF: Elimination of a molecule of hydrogen fluoride (B91410) is a possible fragmentation pathway for fluorinated compounds.

Loss of an amino group: Fragmentation involving the loss of •NH₂ or related species can also occur.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 145 | [M]⁺ (Molecular Ion) | Intact molecule |

| 125 | [M - HF]⁺ | Loss of hydrogen fluoride |

| 116 | [M - •C₂H₅]⁺ | α-cleavage with loss of the ethyl radical |

| 84 | [C₅H₈N]⁺ | Ring fragmentation after loss of fluoroethyl side chain |

| 56 | [C₃H₆N]⁺ | Further fragmentation of the ring |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. For this compound, HRMS analysis would be expected to yield a high-resolution mass that corresponds to its chemical formula, C₈H₁₆FN.

The technique distinguishes the target compound from other species with the same nominal mass but different elemental compositions. The expected monoisotopic mass of this compound can be calculated with high precision, and the experimental value obtained from HRMS should closely match this theoretical value, thereby confirming its elemental makeup.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₆FN |

| Theoretical Monoisotopic Mass | 145.1267 u |

| Observed Mass (Hypothetical) | 145.1265 u |

| Mass Accuracy (Hypothetical) | -1.4 ppm |

| Ionization Mode | Electrospray Ionization (ESI+) |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern observed would be characteristic of the compound's structure.

Key fragmentation pathways would likely involve the loss of the ethyl group, the amino group, or the fluorine atom. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule, providing a fingerprint that can be used for its identification and structural verification.

Table 2: Hypothetical MS/MS Fragmentation Data for [C₈H₁₆FN+H]⁺

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Neutral Loss |

| 146.1345 | 10 | 129.1239 | NH₃ |

| 146.1345 | 15 | 117.1083 | C₂H₅ |

| 146.1345 | 20 | 126.1290 | HF |

| 146.1345 | 25 | 98.0964 | C₂H₅ + NH₃ |

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enantiomeric Purity

Due to the presence of chiral centers, this compound can exist as different stereoisomers. Chiral Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of these enantiomers. This method utilizes a chiral stationary phase in the liquid chromatography column that interacts differently with each enantiomer, leading to their separation in time.

The separated enantiomers are then detected by the mass spectrometer, allowing for the determination of the enantiomeric purity or enantiomeric excess (ee) of a sample. This is crucial for applications where the biological activity or pharmacological properties of the compound are stereospecific.

Table 3: Illustrative Chiral LC-MS/MS Data for Enantiomeric Resolution

| Parameter | Value |

| Chiral Stationary Phase | Cellulose-based |

| Mobile Phase | Hexane/Isopropanol with diethylamine |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Enantiomeric Excess (Hypothetical) | 98% ee |

X-ray Diffraction for Absolute Configuration and Solid-State Structure

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral molecules.

Single-Crystal X-ray Diffraction Studies

For a definitive determination of the absolute configuration and the detailed solid-state structure of this compound, single-crystal X-ray diffraction is the gold standard. This technique requires the growth of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution, from which the positions of all atoms in the crystal lattice can be determined with high precision.

This analysis would reveal bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state. For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry.

Grazing Incidence X-ray Diffraction (GIXRD) for Thin Films

While less common for this type of molecule unless specific applications in materials science are intended, Grazing Incidence X-ray Diffraction (GIXRD) is a powerful technique for characterizing the structure of thin films. If this compound were to be deposited as a thin film on a substrate, GIXRD could be employed to study the molecular orientation and packing within the film. By using a very small angle of incidence for the X-ray beam, the penetration depth is limited to the near-surface region, making it highly sensitive to the structure of the film.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also serve as a conformational fingerprint.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. Key functional groups in this compound, such as the N-H bonds of the amine and the C-F bond, would exhibit characteristic absorption bands. For instance, N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. nih.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. C-C bond vibrations within the cyclohexane ring and the ethyl group would be readily observable. The combination of IR and Raman spectroscopy offers a comprehensive vibrational profile of the molecule.

Table 4: Characteristic Vibrational Frequencies for this compound (Hypothetical)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3350 - 3450 | 3350 - 3450 |

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 |

| N-H Bend | 1590 - 1650 | - |

| C-F Stretch | 1000 - 1100 | 1000 - 1100 |

| C-N Stretch | 1020 - 1250 | 1020 - 1250 |

Advanced Applications of 2 Ethyl 6 Fluorocyclohexan 1 Amine As a Chiral Synthetic Intermediate

Utilization in the Construction of Complex Fluorinated Pharmaceutical Leads

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic profiles. 2-Ethyl-6-fluorocyclohexan-1-amine serves as a versatile chiral building block for the synthesis of complex fluorinated pharmaceutical leads. The presence of the fluorine atom can modulate the pKa of the amine group, reducing its basicity and thereby improving oral bioavailability and reducing potential off-target effects. Furthermore, the lipophilic nature of the C-F bond can enhance membrane permeability, a critical factor for drug efficacy.

The chiral nature of this compound is of paramount importance, as stereochemistry plays a crucial role in the biological activity of pharmaceuticals. By utilizing this enantiomerically pure intermediate, medicinal chemists can synthesize stereochemically defined drug candidates, avoiding the complications associated with racemic mixtures. The ethyl group provides an additional point of diversity for structure-activity relationship (SAR) studies, allowing for the fine-tuning of steric interactions with the target protein.

Table 1: Potential Pharmaceutical Scaffolds Incorporating this compound

| Scaffold Class | Therapeutic Area | Rationale for Incorporation |

| Protease Inhibitors | Antiviral, Oncology | The fluorinated cyclohexyl moiety can occupy hydrophobic pockets in the enzyme's active site, while the amine can form key hydrogen bonds. |

| GPCR Modulators | Neuroscience, Metabolic Diseases | The chiral amine can interact with specific residues in the receptor binding pocket, and the fluorine can enhance binding affinity through favorable electrostatic interactions. |

| Kinase Inhibitors | Oncology, Inflammatory Diseases | The compound can serve as a scaffold to present pharmacophoric elements in a defined 3D orientation, crucial for potent and selective kinase inhibition. |

This table presents hypothetical applications based on the structural features of this compound and common strategies in drug design.

Incorporation into Novel Agrochemical Agents

The principles that make fluorinated compounds attractive in pharmaceuticals also extend to the agrochemical industry. The incorporation of this compound into novel agrochemical agents can lead to compounds with enhanced efficacy, selectivity, and environmental stability. The fluorine atom can increase the metabolic stability of the molecule in plants and insects, leading to a longer duration of action.

The chirality of the intermediate is also a key factor in developing next-generation pesticides. Enantiomerically pure agrochemicals can exhibit higher potency against the target pest while showing reduced toxicity to non-target organisms and the environment. The specific stereochemistry of this compound can be leveraged to design molecules that fit precisely into the active site of a target enzyme or receptor in a pest species, while having minimal interaction with the corresponding site in beneficial organisms.

Table 2: Potential Agrochemical Applications of this compound Derivatives

| Agrochemical Class | Target Pest/Weed | Potential Advantages |

| Fungicides | Powdery Mildew, Rusts | Enhanced systemic activity due to improved transport properties conferred by the fluorinated scaffold. |

| Insecticides | Aphids, Caterpillars | Increased potency and selectivity, potentially leading to lower application rates and reduced environmental impact. |

| Herbicides | Broadleaf Weeds | Improved metabolic stability in the target weed, leading to more effective and longer-lasting weed control. |

This table outlines theoretical applications based on the known benefits of fluorine and chirality in agrochemical design.

Role as a Precursor to Advanced β-Fluoroamines and Chiral Diamines

This compound is a valuable precursor for the synthesis of more complex and functionally dense chiral building blocks, such as advanced β-fluoroamines and chiral diamines.

β-Fluoroamines: The existing 1,2-fluoroamine motif in the starting material can be further elaborated. For instance, derivatization of the amino group followed by the introduction of a second amino functionality at a different position on the ring would lead to novel β-fluoro-diamines. These structures are of significant interest in medicinal chemistry due to the ability of the fluorine atom to influence the pKa of both amino groups, potentially leading to improved drug-like properties.

Chiral Diamines: Chiral 1,2-diamines are privileged ligands in asymmetric catalysis and are also important components of certain pharmaceuticals. This compound can be envisioned as a starting material for the synthesis of novel fluorinated chiral diamines. A potential synthetic route could involve the stereoselective introduction of a second amino group, for example, through the conversion of a neighboring carbon atom into a suitable functional group that can then be transformed into an amine. The resulting fluorinated diamine would have a conformationally restricted backbone due to the presence of the fluorine and ethyl substituents, which could be advantageous in asymmetric catalysis.

Synthesis of Conformationally Restricted Analogues for Structure-Activity Relationship Studies

Understanding the bioactive conformation of a molecule is a central goal in drug discovery. The synthesis of conformationally restricted analogues is a powerful strategy to probe the optimal three-dimensional arrangement of a ligand for binding to its biological target. This compound, with its substituted cyclohexane (B81311) ring, provides an excellent platform for the synthesis of such analogues.

The presence of the fluorine and ethyl groups influences the conformational equilibrium of the cyclohexane ring (chair, boat, twist-boat). By strategically introducing additional functional groups or by creating bicyclic systems derived from this intermediate, chemists can lock the molecule into specific conformations. These rigid analogues can then be tested for their biological activity, providing valuable insights into the structure-activity relationship (SAR). The fluorine atom, in particular, can exert significant stereoelectronic effects, such as the gauche effect, which can further influence the conformational preferences of the molecule.

Table 3: Strategies for Conformational Restriction of this compound Derivatives

| Strategy | Resulting Analogue | Information Gained from SAR |

| Introduction of a bridging atom/group | Bicyclic amine | Defines the relative orientation of substituents, probing the required spatial arrangement for binding. |

| Annulation of a second ring | Fused ring system | Restricts torsional angles along key bonds, identifying the bioactive rotamer. |

| Introduction of bulky substituents | Sterically hindered derivative | Biases the chair equilibrium, indicating whether an axial or equatorial orientation of a key functional group is preferred. |

This table illustrates theoretical approaches to conformational restriction for SAR studies.

Integration into Supramolecular Assemblies and Material Science Contexts

The unique structural and electronic properties of this compound also make it an intriguing candidate for applications in materials science, particularly in the realms of supramolecular chemistry and renewable energy.

Chirality is a fundamental aspect of many self-assembling systems in nature. The enantiomerically pure nature of this compound can be exploited to induce chirality in supramolecular assemblies. The amine group can participate in hydrogen bonding, a key driving force for self-assembly, while the fluorinated cyclohexyl scaffold can engage in fluorophilic or hydrophobic interactions.

By attaching appropriate functional groups to the amine, it is possible to design molecules that self-assemble into well-defined nanostructures such as fibers, gels, or vesicles. The chirality of the building block would be transferred to the supramolecular level, resulting in helical or other chiral morphologies. Such chiral supramolecular materials could find applications in areas like asymmetric catalysis, chiral separations, and chiroptical devices.

In recent years, perovskite solar cells have emerged as a highly promising photovoltaic technology. The performance and stability of these devices are critically dependent on the quality of the perovskite film and the interfaces between the different layers of the solar cell. Chiral organic molecules and fluorinated compounds have been shown to be effective additives for improving both the efficiency and longevity of perovskite solar cells.

This compound possesses several features that make it a promising candidate for this application:

Defect Passivation: The amine group can coordinate to uncoordinated lead ions at the perovskite surface and grain boundaries, passivating defects that act as charge recombination centers.

Enhanced Stability: The fluorinated and hydrophobic nature of the cyclohexyl ring can help to repel moisture, a major cause of perovskite degradation.

Interface Modification: The chiral nature of the molecule could induce a chiral arrangement of the perovskite surface, which has been suggested to influence charge transport and reduce charge recombination.

The incorporation of small amounts of this compound or its derivatives as an additive in the perovskite precursor solution or as a surface treatment layer could therefore lead to significant improvements in the performance and operational stability of perovskite solar cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.